molecular formula C5H6OS B153581 3-Thiophenemethanol CAS No. 71637-34-8

3-Thiophenemethanol

Cat. No.: B153581
CAS No.: 71637-34-8
M. Wt: 114.17 g/mol
InChI Key: BOWIFWCBNWWZOG-UHFFFAOYSA-N
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Description

3-Thiophenemethanol, also known as Thiophene-3-methanol, is an organic compound with the molecular formula C5H6OS. It is a derivative of thiophene, where a hydroxymethyl group is attached to the third carbon of the thiophene ring.

Scientific Research Applications

3-Thiophenemethanol has a wide range of applications in scientific research:

Safety and Hazards

3-Thiophenemethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of 3-Thiophenemethanol involve its use in the synthesis of various ether and ester derivatives . It also has potential applications in electrochromic displays due to its use in the preparation of 3-substituted thiophene conducting copolymers .

Biochemical Analysis

Biochemical Properties

It has been reported that 3-Thiophenemethanol has been used in the preparation of 3-substituted thiophene conducting copolymers This suggests that this compound may interact with certain enzymes or proteins to facilitate this polymerization process

Cellular Effects

Given its use in the preparation of conducting copolymers , it is possible that this compound may influence cell function by interacting with cellular pathways involved in polymer synthesis or degradation

Molecular Mechanism

It is known that this compound can be used in the synthesis of 3-substituted thiophene conducting copolymers , suggesting that it may interact with biomolecules involved in this process

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Thiophenemethanol can be synthesized through several methods. One common approach involves the reaction of thiophene with formaldehyde in the presence of a base, followed by reduction. Another method includes the use of Grignard reagents, where 3-bromothiophene reacts with formaldehyde and is subsequently reduced to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Thiophenemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Thiophenemethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form conducting polymers makes it particularly valuable in materials science and electronic applications .

Properties

IUPAC Name

thiophen-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS/c6-3-5-1-2-7-4-5/h1-2,4,6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWIFWCBNWWZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90221883
Record name Thiophene-3-methanol
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Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71637-34-8
Record name 3-Thiophenemethanol
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Record name 3-Thiophenemethanol
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Record name Thiophene-3-methanol
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Record name Thiophene-3-methanol
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Record name 3-THIOPHENEMETHANOL
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Record name 3-Thiophenemethanol
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Synthesis routes and methods

Procedure details

The syntheses of the initial hydroxymethyl polymer and O-alkyl derivatives are outlined in Schemes 1 and 2, respectively. The synthesis of the monomer 3,3′″-Didodecylquaterthiophene was obtained as reported in the literature in 75% yield by Stille coupling of two equivalents of 2-bromododecylthiophene with 5,5′-bis(trimethyltin)-2,2′-bithiophene.72 2,2′-Dibromo-3-3′″-didodecyl-quaterthiophene was then subjected to bromination using two equivalents of n-bromosuccinimide (NBS) in chloroform/acetic acid. The product was confirmed by the appearance of a singlet peak at 6.89 ppm in 1H NMR corresponding to the C—H proton at the 2-position of the thiophene ring. Thiophen-3-ylmethyl acetate was synthesized from thiophen-3-ylmethanol, which when subjected to acetylation using acetyl chloride in presence of DMAP as a catalyst resulted in the desired compound in good yield.73 Thien-3-ylmethanol was obtained from the reduction of thiophene-3-carboxaldehyde using LiAlH4. 1H NMR confirmed the product. A functionalized TTF derivative was synthesized by subjecting TTF to monolithiation using lithium diisoproplyamide as reported in the literature. The monolithiated product hence formed was formylated using N-methyl-N-phenylformamide, which then upon reduction with NaBH4 in methanol resulted in 4-formyltetrathiafulvalene.74 4-Formyltetrathiafulvalene was then substituted with 1,8-dibromooctane in a THF/DMF solvent mixture, which resulted in 4-(((8-bromooctyl)oxy)methyl)-2,2′-bi(1,3-dithiolylidene) in 65% yield. The product was confirmed by the disappearance of the —OH peak at 1.9 ppm and the appearance of two different types of triplet at 3.40 ppm and 3.42 ppm.
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5,5′-bis(trimethyltin) 2,2′-bithiophene
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2,2′-Dibromo-3-3′″-didodecyl-quaterthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic approaches to 3-Thiophenemethanol?

A1: A novel process outlines the synthesis of high-purity this compound involving chain-bromination of 3-Methylthiophene followed by direct hydrolysis. Treatment with Zn/Cu powder under alkaline conditions and subsequent distillation yields this compound with [>97% purity and a 51.6% yield] []. Another method utilizes solid-phase functionalization, where polymer-bound this compound undergoes lithiation and subsequent reactions with electrophiles [].

Q2: How does this compound behave in palladium-catalyzed reactions?

A2: this compound, when substituted at the alpha position (α,α-disubstituted), undergoes a unique transformation in the presence of palladium catalysts and aryl bromides. This reaction leads to selective 2,3-diarylation of the thiophene ring, involving the cleavage of both C-H and C-C bonds at the 2- and 3-positions, respectively [, , ]. This method provides an efficient route to synthesize 2,3-diarylthiophenes.

Q3: What are the potential applications of this compound in material science?

A3: this compound serves as a crucial monomer in synthesizing polythiophene derivatives, particularly in creating photoluminescent polymers []. For instance, it's used in the synthesis of Poly(this compound) (PTM) and as a comonomer with 3-Methoxythiophene to produce copolymers exhibiting photoluminescence in the orange region of the visible spectrum [].

Q4: Can this compound be utilized in sensor development?

A4: Research shows promise for employing this compound in creating benzene-selective electrodes []. By covalently attaching a functionalized form of this compound to a benzene analog (isophthaloyl dichloride) and immobilizing it on a platinum electrode through polymerization, a "binding site" for benzene can be created. This sensor design utilizes molecular recognition principles to achieve benzene detection [].

Q5: Has the electrochemical behavior of this compound been studied?

A5: While limited information is available on this compound's specific electrochemical properties, comparative studies with 3-Methylthiophene exist []. Further research in this area could unravel potential applications in areas like electrocatalysis or energy storage.

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